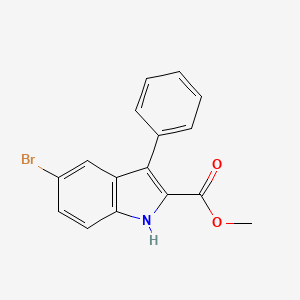
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Specific molecular structure details for “this compound” were not found in the searched resources.Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . The molecular formula of “Methyl 5-Bromo-1H-indole-2-carboxylate” is C10H8BrNO2, and its average mass is 254.080 Da .Scientific Research Applications
Receptor Binding and Antagonistic Activities
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate and its derivatives demonstrate significant activity in receptor binding and antagonism. Research has shown these compounds exhibit affinity for specific receptor sites, exhibiting potential as antagonists. For instance, certain derivatives have been identified as antagonists at the strychnine-insensitive glycine binding site, displaying nanomolar affinity and high selectivity, suggesting potential therapeutic applications in conditions associated with these receptors (Di Fabio et al., 1997).
Anti-inflammatory Potential
Derivatives of this compound have demonstrated potential anti-inflammatory effects. Studies have revealed that certain derivatives show significant inhibition against induced inflammation in animal models, suggesting their potential utility in treating inflammatory conditions (Rabea et al., 2006).
Pharmacokinetic and Tissue Distribution
Understanding the pharmacokinetics and tissue distribution of these compounds is crucial for their potential therapeutic use. Studies on compounds like YMR-65, a tubulin polymerization inhibitor with a structural resemblance to this compound, provide insights into their distribution across various tissues and their excretion patterns, laying the groundwork for their potential application in cancer therapy (Fan et al., 2018).
Antischistosomal Activity
Certain indole carboxylic acids, closely related to this compound, have shown promising antischistosomal activity. This suggests the potential of these compounds in developing treatments against parasitic diseases such as schistosomiasis (Khan, 1983).
Mechanism of Action
Target of Action
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, as an indole derivative, is known to interact with various biological targets. Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .
Mode of Action
The compound’s interaction with its targets leads to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mode of action can vary depending on the specific target and the biological context.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, they have been reported to inhibit, regulate, and/or modulate kinases such as CHK1 and CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, certain indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as ethanol, toluene, and dichloromethane, but insoluble in water . It is relatively stable at room temperature but may decompose upon heating or contact with strong acids or bases .
properties
IUPAC Name |
methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGIFOXNSWSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



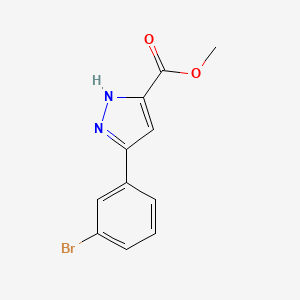


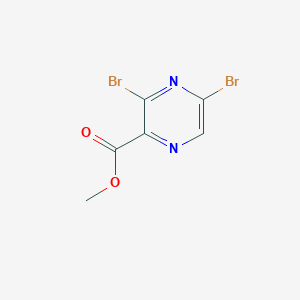
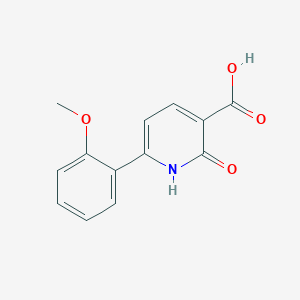
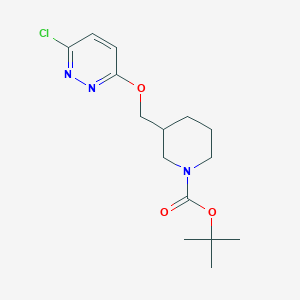
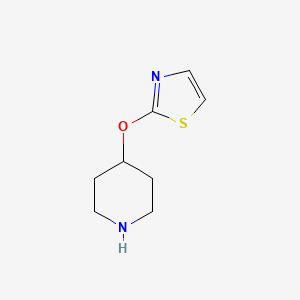



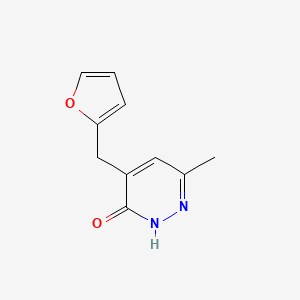
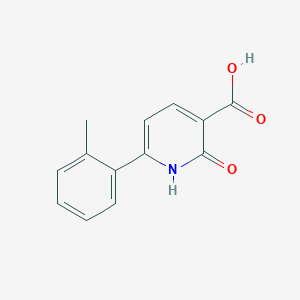

![1-[1-(3-Methoxyphenyl)imidazol-2-yl]piperazine](/img/structure/B1452004.png)